2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile
CAS No.: 1111637-81-0
Cat. No.: VC2817701
Molecular Formula: C8H7N3OS
Molecular Weight: 193.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111637-81-0 |
|---|---|
| Molecular Formula | C8H7N3OS |
| Molecular Weight | 193.23 g/mol |
| IUPAC Name | 2-(2-methylsulfanylpyrimidin-4-yl)-3-oxopropanenitrile |
| Standard InChI | InChI=1S/C8H7N3OS/c1-13-8-10-3-2-7(11-8)6(4-9)5-12/h2-3,5-6H,1H3 |
| Standard InChI Key | PGBRYXOTQFSZMM-UHFFFAOYSA-N |
| SMILES | CSC1=NC=CC(=N1)C(C=O)C#N |
| Canonical SMILES | CSC1=NC=CC(=N1)C(C=O)C#N |
Introduction
Physical and Chemical Properties
2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile, identified by CAS number 1111637-81-0, possesses distinct physical and chemical characteristics that define its behavior in chemical reactions and its utility in synthesis pathways. This section details these properties to provide a comprehensive understanding of the compound.
Basic Identification and Structural Properties
The compound is characterized by specific identifiers and structural features as outlined in the table below:
| Property | Value |
|---|---|
| Chemical Name | 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile |
| CAS Number | 1111637-81-0 |
| Molecular Formula | C₈H₇N₃OS |
| Molecular Weight | 193.23 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
The compound is also known by several synonyms in chemical literature, including α-Formyl-2-(methylthio)-4-pyrimidineacetonitrile, 4-PyriMidineacetonitrile, α-forMyl-2-(Methylthio)-, and 2-(2-methylsulfanylpyrimidin-4-yl)-3-oxopropanenitrile . These alternative nomenclatures reflect different systematic naming conventions but refer to the same chemical entity.
Physicochemical Properties
The physicochemical properties of 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile provide insight into its behavior under various conditions:
| Property | Value | Method |
|---|---|---|
| Boiling Point | 355.7±32.0 °C | Predicted |
| Density | 1.31 g/cm³ | Not specified |
| pKa | 8.75±0.31 | Predicted |
| Form | Solid | Observed |
The predicted high boiling point (355.7±32.0 °C) suggests that the compound has significant thermal stability . The moderate pKa value of 8.75±0.31 indicates its weak acidic nature, which influences its reactivity in various chemical environments . The compound's solid form at room temperature and its recommended storage temperature of 2-8°C suggest considerations for handling and preservation during laboratory work and industrial applications .
Synthesis and Production Process
The production of 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile involves a multi-step synthetic pathway requiring precise reaction conditions and careful execution of each stage. The process demonstrates the complex nature of heterocyclic compound synthesis in pharmaceutical intermediate production.
Step 1: Preparation of 4-methylthiopyrimidine
The initial step involves the preparation of 4-methylthiopyrimidine, which serves as the foundation for the target molecule:
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Reduction of 4-methylthiopyridine-3-carboxaldehyde using lithium aluminum hydride (LiAlH₄)
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The reaction is conducted in ethanol as a polar solvent
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Due to the exothermic nature of the reaction, careful temperature control is required
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The product is isolated through filtration and concentration of the reaction mixture
Step 2: Preparation of 2-(2-(methylthio)pyrimidin-4-yl)acetaldehyde
The second step involves the preparation of an important intermediate:
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Reaction of 2,4-dimethylthiopyrimidine with acetaldehyde
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The reaction requires aluminum chloride as a Lewis acid catalyst
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DMF (dimethylformamide) is used as a polar solvent
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The reaction mixture is stirred at room temperature for several hours
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The product is isolated by filtration and concentration techniques
Step 3: Formation of 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile
The final step in the synthesis produces the target compound:
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Reaction of 2-(2-(methylthio)pyrimidin-4-yl)acetaldehyde with propionaldehyde
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The reaction requires sulfuric acid as a strong acid catalyst
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Water is used as a polar solvent
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The reaction mixture is heated to 80-90°C for several hours
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The final product is isolated through filtration and concentration methods
Purification Techniques
After synthesis, the crude 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile requires purification to remove impurities and obtain the desired purity level. Common purification methods include:
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Recrystallization: The compound is dissolved in a suitable polar solvent such as ethanol, allowing for the separation of impurities as they settle at the bottom while the pure compound forms crystals
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Chromatography: Various chromatographic techniques may be employed for further purification
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Spectroscopic analysis: Used to confirm the purity and structure of the final product
Applications and Reactions
2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile demonstrates significant utility in pharmaceutical synthesis and serves as a valuable intermediate in the production of biologically active compounds. Its reactivity profile makes it particularly useful in medicinal chemistry applications.
Pharmaceutical Synthesis Applications
The compound has been identified as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those containing heterocyclic structures. Its structural features make it valuable in the development of:
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Pyrazolylpyrimidinone derivatives, which have been investigated for medicinal applications
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Compounds with potential antimicrobial properties
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Intermediates for more complex pharmaceutical structures
Key Reaction Pathways
One of the well-documented reactions of 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile is its reaction with hydrazine derivatives. For example:
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Reaction with (tetrahydrofuran-3-yl)hydrazine dihydrochloride produces C₁₂H₁₅N₅OS
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The reaction product shows interesting structural features, including the pyrimidine and pyrazolyl rings lying approximately in one plane with a dihedral angle of 6.4(1)° between their mean planes
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The product of this reaction exhibits a chiral center at the substituted atom of the tetrahydrofuranyl group with an R-configuration
This reaction pathway illustrates the compound's utility in constructing more complex molecular architectures with specific stereochemical features, which is particularly valuable in pharmaceutical development.
Structure-Activity Relationship Studies
The compound has been utilized in structure-activity relationship (SAR) studies, particularly in the development of 2-pyrazolylpyrimidinones . These studies are crucial for understanding how structural modifications affect biological activity, potentially leading to the development of new therapeutic agents with optimized properties.
Characterization and Analysis Techniques
Proper characterization of 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile is essential for confirming its identity, assessing purity, and understanding its structural features. Various analytical techniques are employed for these purposes.
Spectroscopic Methods
Spectroscopic methods play a crucial role in analyzing and characterizing 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the arrangement of hydrogen and carbon atoms
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Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule, particularly the nitrile (-CN) and carbonyl (C=O) groups
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Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern, aiding in structure elucidation
X-ray Crystallography
X-ray crystallography has been used to determine the precise three-dimensional structure of compounds derived from 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile. For instance, the reaction product with (tetrahydrofuran-3-yl)hydrazine dihydrochloride has been studied using this technique, revealing important structural features such as:
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The orientation of the pyrimidine and pyrazolyl rings
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The presence of intramolecular hydrogen bonding
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile and for separating stereoisomers:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume